molecular formula C8H13NO2 B15308813 (2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid

(2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid

Cat. No.: B15308813
M. Wt: 155.19 g/mol
InChI Key: IENPWSBMRBJIBM-PIJYJLRNSA-N
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Description

(2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid is a unique compound characterized by its bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane moiety imparts unique physicochemical properties, making it a valuable scaffold for drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method involves the use of photochemistry to access the bicyclic structure via [2 + 2] cycloaddition reactions . This approach allows for the efficient and modular synthesis of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve scalable photochemical reactions, which can be optimized for large-scale synthesis. The use of light as a catalyst in these reactions eliminates the need for additional additives or catalysts, making the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: (2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. The unique bicyclic structure allows for selective functionalization at specific positions, enabling the synthesis of a wide range of derivatives.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, photoredox catalysis can be employed to promote single-electron oxidation, leading to highly regio- and diastereoselective cycloaddition reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the use of alkyl halides in atom-transfer radical addition reactions can yield highly functionalized derivatives with various substituents .

Scientific Research Applications

(2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid has numerous applications in scientific research. In medicinal chemistry, it serves as a bioisostere for phenyl rings, tert-butyl groups, and acetylenic groups, imparting desirable properties such as membrane permeability, solubility, and metabolic stability . Additionally, it is used in the design of bioactive compounds, including peptides, nucleosides, and pharmaceuticals.

In materials science, the compound is utilized as a molecular rod, rotor, and linker unit in the development of supramolecular structures, liquid crystals, and metal-organic frameworks . Its unique structural features make it a valuable building block for the synthesis of novel materials with enhanced properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for precise binding to these targets, leading to the desired pharmacological effects . The compound’s unique geometry and electronic properties contribute to its high affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid include other bicyclic structures such as bicyclo[2.1.1]hexanes and bicyclo[1.1.0]butanes . These compounds share similar structural features and are used in various applications, including drug design and materials science.

Uniqueness: What sets this compound apart is its specific bicyclo[1.1.1]pentane core, which imparts unique physicochemical properties. This core structure allows for selective functionalization and precise binding to molecular targets, making it a valuable scaffold for the development of novel bioactive compounds and materials.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid

InChI

InChI=1S/C8H13NO2/c9-6(7(10)11)4-8-1-5(2-8)3-8/h5-6H,1-4,9H2,(H,10,11)/t5?,6-,8?/m0/s1

InChI Key

IENPWSBMRBJIBM-PIJYJLRNSA-N

Isomeric SMILES

C1C2CC1(C2)C[C@@H](C(=O)O)N

Canonical SMILES

C1C2CC1(C2)CC(C(=O)O)N

Origin of Product

United States

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